molecular formula C14H19NO2 B061568 Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 189094-06-2

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B061568
CAS No.: 189094-06-2
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-GFCCVEGCSA-N
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Description

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral tetrahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) group at the 3-position of the isoquinoline ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing opioid receptor antagonists (e.g., III-5 in ) and other bioactive molecules . Its (3R) stereochemistry is pivotal for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity. The Boc group enhances solubility and stability during synthetic processes, making it a preferred protecting group in multi-step syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex bioactive molecules.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into derivatives with potential therapeutic effects. Notably, it is being investigated for its role in developing medications aimed at treating neurological disorders. Research indicates that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool for researchers aiming to identify potential therapeutic targets. For instance, studies have shown that this compound may exhibit neuroprotective properties by interacting with various biological targets involved in neurodegenerative diseases .

Organic Synthesis

The compound acts as a versatile building block in organic chemistry. It facilitates the creation of complex molecules with diverse functional groups. The tert-butyl group can be selectively removed under specific conditions, allowing for further chemical transformations. Additionally, the carboxylic acid functionality enables conjugation with other molecules, which is essential for synthesizing more complex structures with desired properties .

Drug Formulation

This compound enhances drug formulation processes by improving solubility and bioavailability of active pharmaceutical ingredients (APIs). Its unique chemical structure allows for the development of effective delivery systems that can optimize therapeutic outcomes .

Material Science

Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored in material science. Its unique reactivity and structural features make it suitable for developing novel materials such as polymers and coatings. These materials can have applications ranging from drug delivery systems to advanced coatings with specific properties .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting neurological disorders
Biochemical ResearchStudies on enzyme inhibition and receptor binding; potential neuroprotective effects
Organic SynthesisBuilding block for complex molecules; allows selective chemical transformations
Drug FormulationImproves solubility and bioavailability of APIs
Material ScienceDevelopment of novel materials including polymers and coatings

Case Study 1: Neuroprotective Effects

Research conducted on this compound has highlighted its potential neuroprotective effects. In vitro studies demonstrated that derivatives could inhibit neuronal apoptosis under oxidative stress conditions.

Case Study 2: Synthesis of Novel Analogs

A study focused on modifying the functional groups of this compound led to the creation of several novel analogs that showed enhanced binding affinity to dopamine receptors. This work suggests a pathway toward developing new treatments for Parkinson's disease.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: (R) vs. (S) Enantiomers

The stereochemistry at the 3-position significantly influences biological activity. For example:

  • (3R)-Enantiomer: Used in the synthesis of III-5, a potent opioid pan antagonist with nanomolar affinity for mu, delta, and kappa receptors .
  • (3S)-Enantiomer: Tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 77497-74-6) is commercially available (Alfa Aesar) and used in asymmetric syntheses. Its solubility in water () contrasts with the (3R)-variant’s organic solvent compatibility, highlighting stereochemistry-dependent physicochemical properties .

Table 1: Stereochemical Comparison

Property (3R)-Isomer (3S)-Isomer
CAS Number 103733-29-5 77497-74-6
Molecular Weight 269.77 g/mol 269.77 g/mol
Solubility Organic solvents (e.g., THF, DCM) Water-soluble
Pharmacological Role Opioid antagonist intermediate General synthetic intermediate

Ester Group Modifications

Replacing the tert-butyl group with smaller esters alters reactivity and bioavailability:

  • Methyl Ester: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 57060-88-5) has a lower molecular weight (237.7 g/mol) and higher polarity. It is synthesized via SOCl₂/methanol esterification .
  • Ethyl/Benzyl Esters : Benzyl esters (e.g., ) are often used in intermediates requiring selective deprotection. These esters generally exhibit lower thermal stability compared to Boc-protected analogs .

Table 2: Ester Group Impact

Ester Type Example Compound Molecular Weight Key Property
Tert-butyl (Boc) Target compound (3R) 269.77 g/mol Enhanced stability, organic solubility
Methyl Methyl (S)-ester hydrochloride 237.7 g/mol Water solubility, lower stability
Benzyl Benzyl 2-tert-butyl (S)-dicarboxylate () 439.5 g/mol Selective deprotection utility

Substituent Variations on the Isoquinoline Ring

Modifications at the 6- and 7-positions dramatically affect bioactivity:

  • Tetrazole and Oxazole Substituents : Compounds like tert-butyl 7-hydroxy-6-[tetrazol-5-yl] derivatives () show enhanced hydrogen-bonding capacity, improving receptor affinity. For instance, 12b () has a 76% yield and distinct ¹H-NMR shifts (δ 1.51–8.18) due to 2,5-dimethyloxazole .
  • Trifluoromethyl Groups: (3R)-7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid () exhibits a predicted pKa of 2.07, enhancing membrane permeability via lipophilic CF₃ groups .
  • Halogenated Derivatives : 6-Bromo and 6-chloro analogs () are intermediates in cross-coupling reactions. Their electron-withdrawing effects reduce basicity compared to unsubstituted analogs .

Table 3: Substituent Effects on Bioactivity

Substituent Example Compound Pharmacological Note
Tetrazol-5-yl 12a () Potential antiviral activity
2,5-Dimethyloxazole 12b () Improved metabolic stability
Trifluoromethyl (3R)-7-CF₃ derivative () Enhanced lipophilicity

Biological Activity

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as an isoquinoline derivative. Its molecular formula is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of approximately 233.311 g/mol. The presence of a tert-butyl ester group at the 3-position of the tetrahydroisoquinoline ring system enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties by acting on specific receptors and enzymes involved in metabolic pathways .

Biological Activity Overview

The compound has shown promise in several areas:

  • Neuroprotection : It may protect neuronal cells from damage due to oxidative stress or excitotoxicity.
  • Modulation of Neurotransmitters : Potential interactions with neurotransmitter receptors could influence mood and cognitive functions.
  • Therapeutic Applications : Investigated for its efficacy in treating neurological disorders such as Parkinson's disease and depression .

Case Studies

  • Neuroprotective Effects :
    • A study indicated that this compound could reduce apoptosis in neuronal cell lines exposed to toxic agents. The compound demonstrated a dose-dependent protective effect, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
  • Receptor Interaction :
    • Research highlighted its ability to selectively modulate dopamine receptors, which are crucial in the treatment of disorders like schizophrenia and addiction. The compound exhibited subtype-selective activity with minimal side effects compared to traditional drugs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related isoquinoline derivatives:

Compound NameStructural FeaturesUnique Attributes
1-Methyl-1H-isoquinolin-6-amineContains an amine groupExhibits different biological activities
6-Bromo-1H-isoquinolin-7-amineHalogenated derivativePotentially enhanced reactivity due to bromine
TetrahydroisoquinolineLacks the tert-butyl ester groupMore straightforward synthesis routes
This compoundTert-butyl ester functionalityUnique stereochemistry influencing biological activity

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the Tetrahydroisoquinoline Core :
    • Achieved through Pictet-Spengler condensation using an aromatic aldehyde and an amine in acidic conditions.
  • Introduction of the Tert-butyl Ester Group :
    • Utilizes tert-butyl chloroformate in the presence of a base like triethylamine.

Types of Reactions

The compound can undergo various reactions including:

  • Oxidation : Producing hydroxylated derivatives.
  • Reduction : Converting the ester group into alcohols.
  • Nucleophilic Substitution : Allowing for functional group modifications at specific positions on the tetrahydroisoquinoline ring .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves multi-step routes with careful control of reaction conditions. For example, tert-butyl-protected intermediates are generated using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions . Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis, as seen in the synthesis of related tetrahydroisoquinoline derivatives using tert-butyl carbamate groups to stabilize intermediates .

Q. How is the structural integrity of tert-butyl (3R)-tetrahydroisoquinoline derivatives confirmed experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C–C–N angles ≈109.5°) and confirming stereochemistry . Complementary techniques include 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify chemical environments (e.g., tert-butyl signals at ~1.4 ppm) and mass spectrometry (ESI+) for molecular weight validation .

Q. What purification strategies are effective for isolating tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from dichloromethane or tert-butyl methyl ether can enhance purity, as demonstrated in isolations of structurally similar compounds .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity in derivatives of tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate during scale-up?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) resolves enantiomers, while 1H^1 \text{H} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) provides rapid stereochemical analysis . For scale-up, asymmetric hydrogenation or enzymatic resolution may improve yield and purity .

Q. What factors influence reaction yields in the synthesis of tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate derivatives, and how can they be optimized?

  • Methodological Answer : Yield depends on temperature control (e.g., exothermic reactions require cooling to 0°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., DMAP at 10 mol%) . Design of Experiments (DoE) can optimize parameters: one study achieved 97% yield by adjusting stoichiometry and reaction time .

Q. How is tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate utilized in the synthesis of bioactive heterocyclic compounds?

  • Methodological Answer : The tert-butyl group acts as a protecting group in multi-step syntheses. For example, it facilitates the construction of fused iminoimidazolines via nucleophilic substitution or cyclization reactions, as shown in the synthesis of triazolo-pyrazine derivatives . The carboxylate moiety can also serve as a precursor for amide couplings in drug discovery .

Q. How should researchers address discrepancies in reported spectroscopic data for tert-butyl (3R)-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, tert-butyl (3S)-3-aminopyrrolidine derivatives exhibit conformational isomerism in 1H^1 \text{H} NMR, requiring variable-temperature NMR to resolve . Cross-validation with X-ray data and independent synthesis replicates are recommended .

Properties

IUPAC Name

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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